molecular formula C4H4N2O3 B1328883 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid CAS No. 914637-48-2

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid

Cat. No. B1328883
CAS RN: 914637-48-2
M. Wt: 128.09 g/mol
InChI Key: PFUSBSVMWUIMFR-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid (MOCA) is an organic compound belonging to the oxadiazole class of compounds. It is a white solid with a molecular weight of 144.12 g/mol and a melting point of 129-130°C. MOCA is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biotechnology. It is used in the synthesis of various organic compounds, including pharmaceuticals and biochemicals. MOCA also has a variety of biochemical and physiological effects, which make it a useful compound for laboratory experiments and research.

Scientific Research Applications

Synthesis and Characterization

  • Novel 1,3,4-oxadiazole derivatives of 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid were synthesized, characterized using various spectroscopic methods, and evaluated for biological activity (Rao, Viveka, Raju, & Chary, 2019).

Biological Activity

  • Some derivatives of 1,2,4-oxadiazole-5-carboxylic acid showed antihypertensive activity in rats, with various structural modifications being explored for improved activity (Santilli & Morris, 1979).

Corrosion Inhibition

  • 1,3,4-oxadiazole derivatives were synthesized and found to have corrosion inhibition ability towards mild steel in sulfuric acid, using gravimetric, electrochemical, and computational methods (Ammal, Prajila, & Joseph, 2018).

Theoretical Studies

  • Detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid, a similar compound, was conducted using density functional theory (Singh et al., 2019).

Antibacterial Activity

  • Synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was completed, with its antibacterial activity being studied for some synthesized compounds (Brahmayya et al., 2018).

Energetic Compounds

  • Two derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide were designed, synthesized, and characterized for their energetic properties, including density, thermal stability, and sensitivity (Xu, Yang, & Cheng, 2018).

Angiotensin II Receptor Antagonistic Activities

  • Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-oxadiazole rings, were synthesized and evaluated for their angiotensin II receptor antagonistic activities (Kohara et al., 1996).

Mechanism of Action

Target of Action

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is a type of oxadiazole, a class of compounds known for their diverse biological activities . These compounds likely interact with various targets, including enzymes and receptors, disrupting the normal function of pathogenic organisms .

Mode of Action

Oxadiazoles are known to interact with their targets through hydrogen bonding . The electronegativity of the nitrogen and oxygen atoms in the oxadiazole ring makes them strong hydrogen bond acceptors . This allows them to form stable interactions with their targets, potentially leading to the inhibition of essential biological processes in pathogens .

Biochemical Pathways

Given the broad-spectrum anti-infective activity of oxadiazoles , it can be inferred that these compounds likely interfere with multiple biochemical pathways essential for the survival and replication of pathogens.

Pharmacokinetics

The solubility of the compound in water suggests that it may have good bioavailability

Result of Action

Given the anti-infective activity of oxadiazoles , it can be inferred that this compound likely leads to the death or inhibition of pathogenic organisms.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment

Safety and Hazards

The safety information for 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid indicates that it’s classified under Acute Tox. 4 Oral, with a hazard statement of H302 . If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing .

Future Directions

The future directions for 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid and similar compounds involve further refinement for use as anti-infective agents . There’s also a need for new chemical entities to act against microorganisms resistant to current antibiotics and anti-infective agents .

properties

IUPAC Name

5-methyloxadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUSBSVMWUIMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261520
Record name 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914637-48-2
Record name 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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